For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of Allyl Phenylacetate (B1230308)
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of allyl phenylacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.
Chemical Identity and Physical Properties
Allyl phenylacetate, also known by its IUPAC name prop-2-enyl 2-phenylacetate, is an ester recognized for its characteristic fruity, honey-like aroma.[1] It is utilized in the fragrance and flavoring industries.[1] While it is a known ligand for the human olfactory receptor OR51L1, it has not been reported to occur naturally.[1]
Table 1: Chemical Identifiers for Allyl Phenylacetate
| Identifier | Value |
| IUPAC Name | prop-2-enyl 2-phenylacetate |
| CAS Number | 1797-74-6 |
| Molecular Formula | C₁₁H₁₂O₂ |
| SMILES | C=CCOC(=O)CC1=CC=CC=C1 |
| InChI | InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
| InChIKey | ZCDYAMJXVAUTIM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Allyl Phenylacetate
| Property | Value |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless, slightly viscous liquid with a honey-like odor |
| Boiling Point | 239-240 °C at 760 mmHg |
| Melting Point | 20.18 °C (calculated) |
| Density | 1.033-1.041 g/mL at 25 °C |
| Refractive Index | 1.508 at 20 °C |
| Solubility | Insoluble in water; miscible with alcohol and oils |
| Vapor Pressure | 0.026 mmHg at 25 °C |
| Flash Point | >100 °C (>212 °F) |
| log KOW | 2.93 (calculated) |
Chemical Structure
Allyl phenylacetate is an ester comprised of a phenylacetyl group attached to an allyl alcohol moiety. The key functional groups are the ester, the aromatic phenyl ring, and the terminal alkene of the allyl group.
Caption: Chemical structure of allyl phenylacetate.
Experimental Protocols
Synthesis of Allyl Phenylacetate via Fischer Esterification
The synthesis of allyl phenylacetate is commonly achieved through the Fischer esterification of phenylacetic acid with allyl alcohol, using a strong acid as a catalyst.[1]
Materials:
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Phenylacetic acid
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Allyl alcohol (in excess)
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Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Sodium bicarbonate solution (5% w/v)
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Brine (saturated NaCl solution)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylacetic acid and an excess of allyl alcohol (e.g., 1.5 to 2 equivalents).
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
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Once the reaction is complete (no more water is collected or starting material is consumed), allow the mixture to cool to room temperature.
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Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allyl phenylacetate.
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Purify the crude product by vacuum distillation to yield pure allyl phenylacetate.
Caption: Workflow for the synthesis of allyl phenylacetate.
Analytical Characterization
The synthesized allyl phenylacetate can be characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
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¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments.
Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Mass Spectrometry (MS):
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Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
Caption: Analytical workflow for allyl phenylacetate.
Spectroscopic Data Interpretation
¹H NMR Spectrum:
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Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
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Allyl Protons:
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A multiplet around δ 5.9 ppm for the proton on the central carbon of the double bond (-CH=).
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Two multiplets around δ 5.2-5.3 ppm for the two terminal vinyl protons (=CH₂).
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A doublet of triplets around δ 4.6 ppm for the two methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).
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Methylene Protons: A singlet around δ 3.6 ppm for the two methylene protons between the phenyl ring and the carbonyl group (-CH₂-C=O).
¹³C NMR Spectrum:
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Carbonyl Carbon: A signal around δ 171 ppm.
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Aromatic Carbons: Signals in the range of δ 127-134 ppm.
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Allyl Carbons:
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A signal around δ 132 ppm for the internal alkene carbon (-CH=).
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A signal around δ 118 ppm for the terminal alkene carbon (=CH₂).
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A signal around δ 65 ppm for the methylene carbon attached to the ester oxygen (-O-CH₂-).
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Methylene Carbon: A signal around δ 41 ppm for the methylene carbon adjacent to the phenyl ring (-CH₂-Ph).
IR Spectrum:
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C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.
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=C-H Stretch (Alkene and Aromatic): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Alkane): Absorption bands below 3000 cm⁻¹.
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C=C Stretch (Alkene and Aromatic): Absorption bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrum:
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Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of allyl phenylacetate.
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Major Fragment Ions: A prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. Other fragments may be observed due to the loss of the allyl group or other rearrangements.
